Maleic anhydride is a synthetic organic compound, not found naturally. It was first prepared in 1834 by heating malic acid []. It is the acid anhydride of maleic acid and belongs to the class of cyclic dicarboxylic anhydrides. Maleic anhydride is an important building block in organic synthesis and finds widespread use in various industrial processes.
Historically, maleic anhydride was commercially produced by the catalytic air oxidation of benzene [].
Currently, the primary method of synthesis is the vapor-phase oxidation of n-butane over vanadium phosphorus oxide catalysts [, , , , ].
Reaction:n-butane + 3.5 O2 -> maleic anhydride + 3 H2O
This reaction is typically carried out at temperatures between 350-500 °C [].
Catalyst: The catalyst plays a crucial role in the selectivity and efficiency of the process. Vanadyl pyrophosphate ((VO)2P2O7) is the most widely studied and used catalyst for this reaction [, , , ].
An emerging synthesis method involves the oxidehydration of bio-sourced 1-butanol, offering a renewable route to maleic anhydride []. This process also utilizes vanadium pyrophosphate catalysts and involves two sequential steps:
Maleic anhydride is a highly reactive dienophile and readily participates in Diels-Alder reactions with various dienes [, , ]. This reaction is widely used to synthesize six-membered rings.
Example:The reaction of maleic anhydride with methyl trans-9, trans-11-octadecadienoate produces a cyclic adduct [].
Maleic anhydride reacts with alcohols to form mono- and diesters [, , , , , ].
Example:Esterification of maleic anhydride with octadecanol yields a maleic anhydride-styrene-vinyl acetate copolymer derivative [].
Maleic anhydride can undergo polymerization, both alone and as a comonomer, to form various polymers [, , , , ].
Example:Copolymerization of maleic anhydride with styrene and α-olefins yields copolymers with varying properties depending on the monomers used [].
Maleic anhydride can be grafted onto various polymers, such as polyethylene and polypropylene, to modify their properties and improve compatibility with other materials [, , , , , , , , , ].
Example:Grafting maleic anhydride onto polyethylene improves the adhesion and dispersion of silica nanoparticles in polyethylene-silica composites [].
Methods and Technical Details
The synthesis of maleic anhydride can be achieved through several methods:
Structure and Data
Maleic anhydride has the molecular formula and a molar mass of 98.06 g/mol. Its structure consists of a five-membered ring containing two carbonyl groups (C=O) and two double bonds between carbon atoms:
The compound exhibits a planar structure due to conjugation between the double bonds, contributing to its reactivity.
Reactions and Technical Details
Maleic anhydride undergoes various chemical reactions due to its electrophilic nature:
These reactions are facilitated by the presence of the anhydride functional group, making maleic anhydride a versatile building block in organic synthesis.
Process and Data
The mechanism of action for maleic anhydride in chemical reactions typically involves nucleophilic attack on the electrophilic carbonyl carbon. For example, during hydrolysis, water acts as a nucleophile that attacks the carbonyl carbon, leading to the opening of the anhydride ring and formation of maleic acid:
This reaction is reversible under certain conditions, emphasizing the dynamic nature of maleic anhydride in chemical processes.
Physical Properties
Chemical Properties
These properties make maleic anhydride suitable for diverse applications in materials science and organic chemistry.
Scientific Uses
Maleic anhydride finds extensive applications across various fields:
The versatility of maleic anhydride continues to drive research into new applications and methods for its use in sustainable chemistry practices.
The industrial synthesis of maleic anhydride (C₄H₂O₃) has undergone a profound feedstock shift driven by material efficiency and regulatory pressures. The earliest commercial process, pioneered in 1933 by the National Aniline and Chemical Company (U.S.), relied on benzene oxidation using vanadium pentoxide (V₂O₅)/molybdenum trioxide (MoO₃) catalysts at 350–450°C [1] [4]. The stoichiometry of this reaction (C₆H₆ + 4.5O₂ → C₄H₂O₃ + 2CO₂ + 2H₂O) reveals a critical flaw: one-third of benzene’s carbon atoms are lost as CO₂, resulting in a maximum theoretical atom efficiency of only 44% [4] [7].
By the 1960s, petrochemical advancements enabled direct oxidation of C₄ feedstocks. American Petro-Tex (U.S.) commercialized butene oxidation in 1960, and Monsanto (U.S.) achieved a breakthrough in 1974 with n-butane oxidation (C₄H₁₀ + 3.5O₂ → C₄H₂O₃ + 4H₂O) [1]. This reaction preserves all four carbon atoms, raising theoretical atom efficiency to 57% [4]. By 1984, global maleic anhydride capacity reached 630 kt, with butane-based processes rapidly gaining share. By 2006, over 90% of new plants adopted n-butane, relegating benzene-based production to older, smaller facilities [4] [5].
Table 1: Comparison of Benzene vs. Butane Oxidation Processes
Parameter | Benzene Oxidation | n-Butane Oxidation |
---|---|---|
Reaction Equation | C₆H₆ + 4.5O₂ → C₄H₂O₃ + 2CO₂ + 2H₂O | C₄H₁₀ + 3.5O₂ → C₄H₂O₃ + 4H₂O |
Theoretical Atom Efficiency | 44% | 57% |
Commercial Yield (wt%) | 50–55% | 70–75% |
Primary Byproducts | CO₂, furan, acrylic acid | CO, CO₂, acetic acid |
Global Share (Pre-2000) | >60% | <40% |
Global Share (2024) | <10% | >90% |
Catalyst development has been instrumental in enabling the feedstock transition. Early benzene oxidation employed V₂O₅-MoO₃ formulations, which facilitated ring cleavage but suffered from over-oxidation to CO₂ [2]. Butane oxidation demanded catalysts capable of abstracting eight hydrogen atoms while preserving the C₄ backbone. Vanadium phosphorus oxide (VPO) catalysts emerged as the solution, with vanadyl pyrophosphate ((VO)₂P₂O₇) being the active phase [2] [5].
VPO catalysts are synthesized via precursor routes (e.g., V₂O₅ reduction in isobutanol with phosphoric acid), followed by activation under controlled atmospheres. Optimal performance requires a P/V atomic ratio of 1.0–1.1, generating highly disordered crystalline structures with high surface area (15–30 m²/g) [2]. These catalysts selectively activate the methylene groups of n-butane via a Mars-van Krevelen mechanism, where lattice oxygen participates in dehydrogenation and insertion steps, while gaseous oxygen replenishes vacancies [5].
Reactor design co-evolved with catalyst technology:
Recent innovations focus on membrane reactors (e.g., perovskite O₂ distributors) and nanostructured VPO (e.g., nanorods), pushing yields beyond 85% in pilot studies [5].
The transition from benzene to butane was accelerated by converging economic and environmental imperatives. Economically, n-butane’s lower cost (historically 20–40% cheaper per carbon unit) and reduced oxygen consumption (3.5 mol O₂/mol vs. 4.5 mol for benzene) slashed production costs by 25–30% [4] [5]. A 2019 eco-efficiency analysis quantified butane’s advantages: it reduces utility demands by 15–20% (notably steam for benzene separation) and cuts CO₂ emissions by 1.2 tons per ton of maleic anhydride produced [5].
Environmentally, benzene’s classification as a Group 1 carcinogen (IARC) imposed stringent handling regulations. Exposure limits (e.g., OSHA PEL: 1 ppm) necessitated costly emission controls in benzene-based plants [1] [4]. In contrast, butane poses lower toxicity risks (OSHA PEL: 800 ppm) and eliminates aromatic byproducts like benzaldehyde and quinone [5]. Life-cycle assessments further confirm butane’s advantages: it reduces photochemical ozone creation potential by 60% and human toxicity potential by 45% versus benzene routes [5].
Table 2: Economic and Environmental Impact Comparison (Per Ton Maleic Anhydride)
Factor | Benzene Route | Butane Route | Change |
---|---|---|---|
Feedstock Cost | $850–$1,100 | $300–$500 | –55% to –60% |
O₂ Consumption (kg) | 1,440 | 1,120 | –22% |
Utility Costs | $220 | $160 | –27% |
CO₂ Emissions (kg) | 2,800 | 1,600 | –43% |
Wastewater (m³) | 3.5 | 1.2 | –66% |
Regulatory Compliance Costs | High (carcinogen controls) | Moderate | –40% |
Regional dynamics reflect these shifts. By 2015, Asia’s maleic anhydride capacity reached 1,864 kt (67% of global production), with >95% of new plants using butane. North America (370 kt) and Western Europe (307 kt) phased out benzene processes entirely by 2010 [4] [5]. The last benzene-based U.S. plant closed in 2008, unable to compete with modern butane facilities’ economies of scale (>50 kt/year) [4].
Table 3: Global Maleic Anhydride Production Capacity by Region (2015) [4]
Region | Capacity (kt/year) | Primary Feedstock |
---|---|---|
Asia | 1,864 | n-Butane (98%) |
North America | 370 | n-Butane (100%) |
Western Europe | 307 | n-Butane (100%) |
Central/Eastern Europe | 60 | Mixed (70% butane) |
South/Central America | 46 | n-Butane (95%) |
Africa | 14 | Benzene (60%) |
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